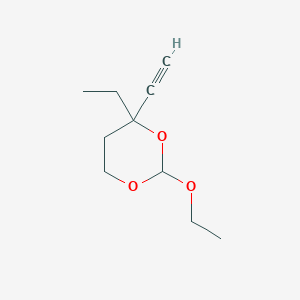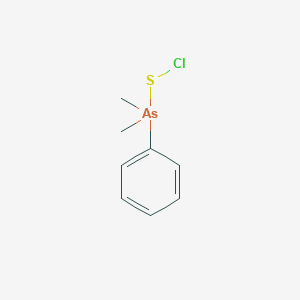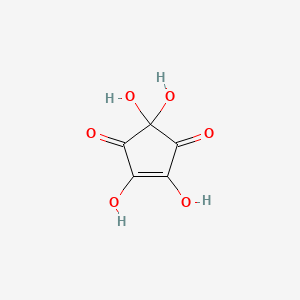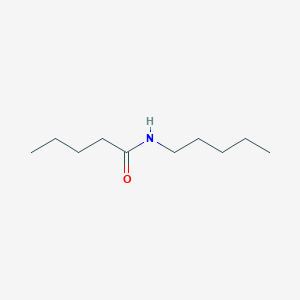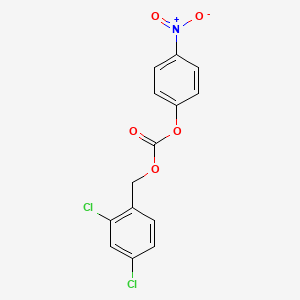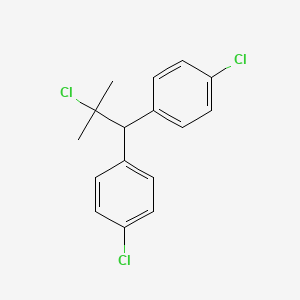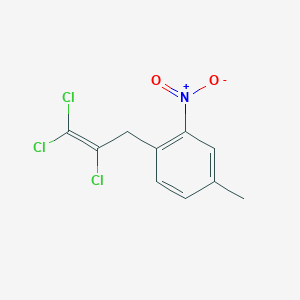![molecular formula C15H10N4 B14501358 Quinoline, 2-(1H-imidazo[4,5-b]pyridin-2-yl)- CAS No. 63572-59-8](/img/structure/B14501358.png)
Quinoline, 2-(1H-imidazo[4,5-b]pyridin-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 2-(1H-imidazo[4,5-b]pyridin-2-yl)- is a heterocyclic compound that combines the structural features of quinoline and imidazopyridine. Quinoline is a nitrogen-containing aromatic compound, while imidazopyridine is a fused heterocyclic system known for its diverse biological activities. The combination of these two moieties results in a compound with unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 2-(1H-imidazo[4,5-b]pyridin-2-yl)- typically involves multi-step reactions. One common method is the cyclization of 2-aminopyridine derivatives with aldehydes or ketones under acidic or basic conditions. Another approach involves the use of transition metal catalysts to facilitate the formation of the imidazopyridine ring system .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
Quinoline, 2-(1H-imidazo[4,5-b]pyridin-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .
Aplicaciones Científicas De Investigación
Quinoline, 2-(1H-imidazo[4,5-b]pyridin-2-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Quinoline, 2-(1H-imidazo[4,5-b]pyridin-2-yl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[4,5-b]pyridine: Shares the imidazopyridine core but lacks the quinoline moiety.
Quinoline: Contains the quinoline structure but does not have the imidazopyridine ring.
Benzimidazole: Another heterocyclic compound with similar biological activities.
Uniqueness
Quinoline, 2-(1H-imidazo[4,5-b]pyridin-2-yl)- is unique due to the combination of quinoline and imidazopyridine structures, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
63572-59-8 |
|---|---|
Fórmula molecular |
C15H10N4 |
Peso molecular |
246.27 g/mol |
Nombre IUPAC |
2-(1H-imidazo[4,5-b]pyridin-2-yl)quinoline |
InChI |
InChI=1S/C15H10N4/c1-2-5-11-10(4-1)7-8-13(17-11)15-18-12-6-3-9-16-14(12)19-15/h1-9H,(H,16,18,19) |
Clave InChI |
FKVGHRZOJFSKFA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=C(N3)C=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium](/img/structure/B14501281.png)


![2-Oxa-6-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14501300.png)

